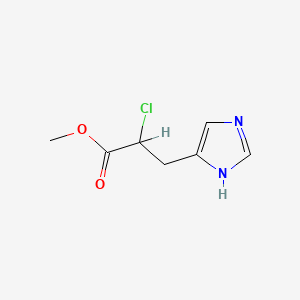
Dimorpholinomethan
Übersicht
Beschreibung
Dimorpholinomethane, also known as dimethylformamide (DMF), is an organic compound belonging to the class of amides, and is one of the most widely used solvents in the world. It is a colorless, volatile liquid with a characteristic odor and a relatively low boiling point. It is an important industrial solvent and is used in a variety of industries, including pharmaceuticals, chemicals, plastics, and adhesives. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Nitrosolysestudien
Die Reaktion von Dimorpholinomethan in rauchender HNO3 wurde untersucht {svg_1} {svg_2}. Interessanterweise wurde das Hauptprodukt als N-Nitrosomorpholin identifiziert und ein Schlüsselzwischenprodukt N-Hydroxymethylmorpholin wurde während der Reaktion durch 1H-NMR-Verfolgung nachgewiesen {svg_3} {svg_4}. Dies deutet darauf hin, dass die Reaktion über einen unerwarteten Nitrosolysprozess verläuft {svg_5} {svg_6}.
Mechanistische Studien
Es wird ein plausibler Nitrosolysmechanismus für N-Hydroxymethyldialkylamin in rauchender Salpetersäure vorgeschlagen, der eine HNO3-Redoxreaktion beinhaltet {svg_7} {svg_8}. Dies wird sowohl durch experimentelle Ergebnisse als auch durch Dichtefunktionaltheorie (DFT)-Berechnungen gestützt {svg_9} {svg_10}.
Rolle von Ammoniumionen und Wasser
Die Auswirkungen von Ammoniumnitrat und Wasser auf die Nitrosolyse wurden unter Verwendung verschiedener Ammoniumsalze als Additive und unterschiedlichem Wassergehalt untersucht {svg_11} {svg_12}. Beobachtungen zeigen die Schlüsselrolle von Ammoniumionen und einer geringen Menge Wasser bei der Förderung der Nitrosolysereaktion {svg_13} {svg_14}.
Lewis-Base-Katalysator
DFT-Berechnungen zeigen einen wesentlichen Punkt auf, dass Ammoniak, das aus der Zersetzung der Ammoniumsalze entsteht, als Lewis-Base-Katalysator wirkt {svg_15} {svg_16}. Die Hydroxymethylgruppe des Substrats beteiligt sich an einer Wasserstoffbrückenbindungsinteraktion mit den NH3- und H2O-Molekülen {svg_17} {svg_18}.
Studien der elektronischen Struktur
Die elektronische Struktur von this compound und seinen Phenyl-Derivaten wurde durch He 1-Photoelektronenspektroskopie und AM1-quantenchemischen Berechnungen untersucht {svg_19}.
Wirkmechanismus
Target of Action
It’s known that the compound undergoes a reaction process called nitrosolysis .
Mode of Action
Dimorpholinomethane undergoes an unexpected nitrosolysis process when reacted in fuming nitric acid . The major product of this reaction is identified as N-nitrosomorpholine, and a key intermediate, N-hydroxymethylmorpholine, is detected during the reaction .
Biochemical Pathways
The nitrosolysis process it undergoes suggests it may influence pathways involving nitric acid and its derivatives .
Result of Action
The result of Dimorpholinomethane’s action is the production of N-nitrosomorpholine, a compound with potential applications in various treatments for illnesses including cancer, cardiovascular diseases, central nervous, and diseases related to immunity and physiological disorders .
Action Environment
The reaction of Dimorpholinomethane is influenced by the presence of ammonium ions and a small amount of water. These factors play a key role in promoting the nitrosolysis reaction . Furthermore, ammonia, merged from the decomposition of the ammonium salts, acts as a Lewis base catalyst, and the hydroxymethyl group of the substrate participates in a hydrogen-bonding interaction with the NH3 and H2O molecules .
Biochemische Analyse
Biochemical Properties
Dimorpholinomethane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as N-hydroxymethyldialkylamines, where it undergoes nitrosolysis in the presence of fuming nitric acid . This reaction results in the formation of N-nitrosomorpholine and N-hydroxymethylmorpholine, indicating that dimorpholinomethane can participate in redox reactions and hydrogen-bonding interactions with ammonia and water molecules . These interactions highlight the compound’s ability to engage in complex biochemical processes.
Cellular Effects
Dimorpholinomethane has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nitric acid leads to the formation of N-nitrosomorpholine, which has been linked to biological activities such as the treatment of cancer, cardiovascular diseases, and central nervous system disorders . These effects suggest that dimorpholinomethane can modulate cellular functions through its biochemical interactions.
Molecular Mechanism
The molecular mechanism of dimorpholinomethane involves its ability to undergo nitrosolysis in the presence of fuming nitric acid. This process is supported by both experimental results and density functional theory (DFT) calculations . The reaction proceeds through a redox mechanism, where the hydroxymethyl group of dimorpholinomethane participates in hydrogen-bonding interactions with ammonia and water molecules. This interaction facilitates the formation of N-nitrosomorpholine, demonstrating the compound’s capability to engage in complex molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimorpholinomethane have been observed to change over time. The compound’s stability and degradation are influenced by factors such as the presence of ammonium salts and water content . Over time, dimorpholinomethane undergoes nitrosolysis, leading to the formation of stable products like N-nitrosomorpholine. These observations indicate that the compound’s effects can vary depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of dimorpholinomethane in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular functions and biochemical pathways. At higher doses, dimorpholinomethane may cause toxic or adverse effects, highlighting the importance of dosage regulation in experimental studies . These findings underscore the need for careful consideration of dosage when evaluating the compound’s effects in vivo.
Metabolic Pathways
Dimorpholinomethane is involved in various metabolic pathways, particularly those related to redox reactions and nitrosolysis. The compound interacts with enzymes and cofactors, such as ammonium ions and water molecules, to facilitate its biochemical transformations . These interactions can influence metabolic flux and metabolite levels, demonstrating the compound’s role in modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, dimorpholinomethane is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its biochemical properties and interactions with other biomolecules . These factors determine how dimorpholinomethane is distributed within the cellular environment, affecting its overall activity and function.
Subcellular Localization
Dimorpholinomethane’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects
Eigenschaften
IUPAC Name |
4-(morpholin-4-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFZZKZNMWTHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052859 | |
| Record name | 4,4-Methylenedimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5625-90-1 | |
| Record name | Dimorpholinomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Methylenedimorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Methylenedimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-methylenebismorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-METHYLENEBISMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O79DZW79Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between the structure of phenyl-N,N-Dimorpholinomethane derivatives and their adsorption properties?
A1: Research has shown a direct correlation between the structure of phenyl-N,N-Dimorpholinomethane derivatives and their free energy of adsorption at both air/water and air/solution (1 N sulfuric acid) interfaces. Specifically, the free energy of squeezing out, a measure of a substance's tendency to migrate from one phase to another, was found to be linearly dependent on the Hansch hydrophobicity parameters of the derivatives. [] This suggests that modifications to the phenyl ring that increase its hydrophobicity would lead to a stronger tendency of the molecule to adsorb at the interface. []
Q2: Can Dimorpholinomethane undergo nitrosolysis, and if so, what is unique about this reaction?
A2: Yes, Dimorpholinomethane exhibits an unusual reactivity profile in fuming nitric acid, undergoing nitrosolysis rather than the expected nitration. [] This reaction, confirmed through 1H-NMR tracking, yields N-nitrosomorpholine as the major product with N-hydroxymethylmorpholine identified as a key intermediate. [] The proposed mechanism involves a nitric acid redox reaction facilitated by ammonium ions acting as Lewis base catalysts and the substrate's hydroxymethyl group engaging in hydrogen bonding with ammonia and water molecules. []
Q3: What are some applications of Dimorpholinomethane in industrial formulations?
A3: Dimorpholinomethane is utilized as a component in cutting fluids designed for aluminum and aluminum alloy machining. [] Its inclusion, alongside other components like transformer oil, emulsifiers, and corrosion inhibitors, contributes to the fluid's defoaming, emulsification, and corrosion resistance properties. [] This highlights the practical application of this compound in improving the efficiency and quality of metalworking processes.
Q4: How can Dimorpholinomethane research contribute to advancements in green chemistry?
A5: Although specific research on the environmental impact and degradation of Dimorpholinomethane is limited within the provided abstracts, understanding its fate and potential effects on the environment is crucial. Future research could focus on evaluating its biodegradability, ecotoxicological profile, and exploring alternative synthesis pathways and substitutes that minimize environmental impact. [] Developing sustainable practices for handling, recycling, and waste management of Dimorpholinomethane and related compounds is essential for responsible chemical utilization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



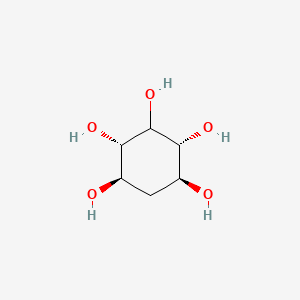
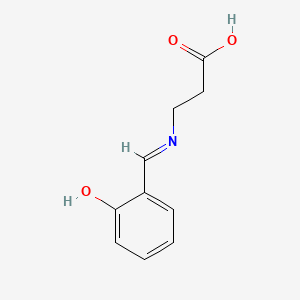
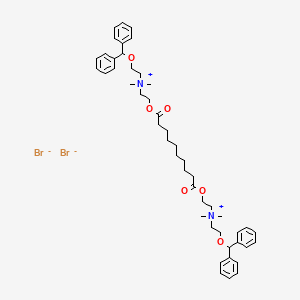




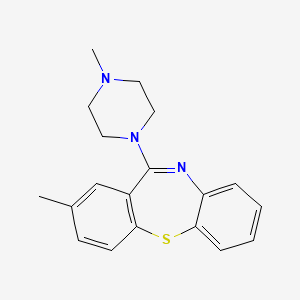

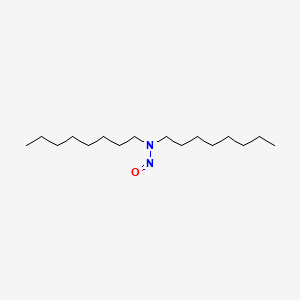
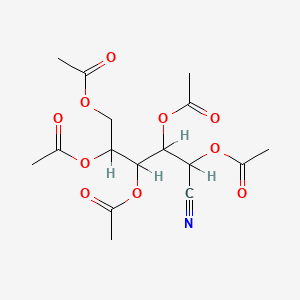
![N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1204259.png)

